2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-
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Overview
Description
2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]- is a chemical compound with the molecular formula C19H14N2O2 and a molecular weight of 302.33 g/mol . This compound is characterized by the presence of a naphthalene ring, a cyano group, and a hydroxymethyl-substituted phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield naphthalenecarboxylic acids, while reduction of the cyano group can produce naphthalenecarboxamides .
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]- is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-
- 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial processes .
Properties
CAS No. |
653604-34-3 |
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Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
6-cyano-N-[4-(hydroxymethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c20-11-14-1-4-16-10-17(6-5-15(16)9-14)19(23)21-18-7-2-13(12-22)3-8-18/h1-10,22H,12H2,(H,21,23) |
InChI Key |
ATLQADNBDMSDCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
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